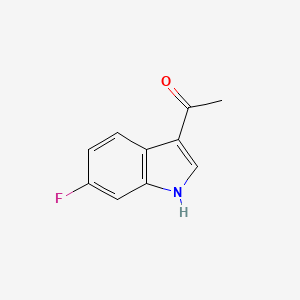

1-(6-fluoro-1H-indol-3-yl)ethan-1-one

Description

Overview of Indole (B1671886) Derivatives in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of synthetic and medicinal chemistry. wisdomlib.orgijpsr.com Its prevalence in a vast array of natural products and synthetic compounds underscores its significance as a "privileged scaffold," a molecular framework that demonstrates binding affinity to multiple biological targets. derpharmachemica.commdpi.com

Significance of Indole Scaffold in Synthetic Chemistry

The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, provides a versatile platform for chemical modification. wisdomlib.org Its inherent reactivity, particularly at the C3 position, allows for a wide range of electrophilic substitution reactions, making it a valuable starting point for the synthesis of complex molecules. nih.gov Organic chemists have dedicated over a century to developing numerous methods for the synthesis and functionalization of indoles, with the Fischer indole synthesis remaining a prominent method for large-scale production. researchgate.net This adaptability has led to the creation of a multitude of indole-based compounds with applications in pharmaceuticals, agriculture, and materials science. derpharmachemica.com

Role of Fluoro-Substituted Indoles in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry. tandfonline.comnih.gov Fluorine's unique properties, including its small size, high electronegativity, and the stability of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. tandfonline.comresearchgate.net

In the context of indole derivatives, fluorine substitution can lead to:

Improved Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic breakdown and increasing its half-life in the body. tandfonline.comnih.gov

Enhanced Binding Affinity: Fluorine can alter the electronic properties of the indole ring, potentially leading to stronger interactions with target proteins. tandfonline.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, improving its bioavailability. nih.gov

These benefits have led to the widespread use of fluoro-substituted indoles in the development of new therapeutic agents. tandfonline.comnih.gov For example, fluorinated indoles have shown promise as selective human 5HT1D receptor ligands for the treatment of migraines. tandfonline.com

Historical Context of Acetyl Indole Chemistry

The acetylation of indoles, leading to the formation of acetyl indoles or indolyl ethanones, is a fundamental transformation in indole chemistry.

Discovery and Early Synthetic Approaches to Indolyl Ethanones

The synthesis of 3-acetylindole (B1664109), a simple indolyl ethanone (B97240), has been a subject of study for many years. nist.gov Early methods often involved the direct acylation of the indole ring. The reactivity of the indole nucleus, particularly its susceptibility to electrophilic attack at the C3 position, makes this a feasible, though sometimes challenging, transformation. nih.gov

Evolution of Research in Fluoroindolyl Ethanones

Building upon the foundational knowledge of acetyl indole synthesis, researchers began to explore the synthesis and properties of fluoro-substituted derivatives. This evolution was driven by the growing recognition of fluorine's beneficial effects in medicinal chemistry. tandfonline.comnih.gov The synthesis of compounds like 1-(6-fluoro-1H-indol-3-yl)ethan-1-one represents a convergence of these two areas of research, aiming to combine the versatile indole scaffold with the advantageous properties of fluorine. Recent studies have described the synthesis of various fluoroindolyl compounds, including derivatives of 3-(indol-3-yl)quinoxalin-2-one, highlighting the ongoing interest in this class of molecules. researchgate.net

Rationale for Focused Research on this compound

Unique Structural Features and Synthetic Challenges

The structure of this compound is characterized by three key components: the indole ring system, a fluorine atom at the 6-position, and an acetyl group at the 3-position. Each of these features imparts distinct properties to the molecule and presents specific challenges in its chemical synthesis.

Structural Features:

Indole Nucleus: This bicyclic aromatic heterocycle is a common motif in natural products and pharmaceuticals, known for its ability to interact with various biological targets. rjptonline.org

Fluorine Substitution: The fluorine atom at the C-6 position significantly alters the molecule's electronic properties due to its high electronegativity. tandfonline.com This can influence the acidity of the N-H proton, the molecule's dipole moment, and its interaction with protein targets. Fluorine can also enhance lipophilicity and block metabolic degradation at that position. tandfonline.com

3-Acetyl Group: The C-3 position is the most common site for the electrophilic substitution of indoles. The acetyl group acts as a key functional handle, allowing for further chemical modifications and the synthesis of more complex derivatives. researchgate.net It can also participate in hydrogen bonding as an acceptor.

Synthetic Challenges: The synthesis of 3-acetylindoles, particularly those with additional substituents on the benzene ring, involves several challenges.

Regioselectivity: While indoles typically undergo acylation at the C-3 position, controlling this regioselectivity can be complex, especially with N-unsubstituted indoles. mdpi.com Friedel-Crafts acetylation is a common method, employing various Lewis acid catalysts like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·Et₂O) with acetic anhydride (B1165640) or acetyl chloride to achieve the desired 3-acylated product. researchgate.netmdpi.com

Synthesis of the Fluorinated Precursor: The synthesis of the starting material, 6-fluoro-1H-indole, often requires multi-step procedures. researchgate.net These methods can involve the Fischer indole synthesis from a corresponding fluorinated phenylhydrazine (B124118) or other cyclization strategies that may use expensive metal catalysts and harsh conditions. researchgate.netrsc.org

Reaction Conditions: Many synthetic routes for functionalized indoles require elevated temperatures and the use of toxic organic solvents, which presents challenges for scalability and green chemistry principles. researchgate.net

A common synthetic approach is the direct C-3 acylation of the pre-formed 6-fluoro-1H-indole.

| Synthetic Step | Common Reagents | Key Challenge | Reference |

| Precursor Synthesis | Fluorinated Phenylhydrazine, Ketones | Multi-step process, potential for low yields | researchgate.netrsc.org |

| C-3 Acylation | 6-fluoro-1H-indole, Acetic Anhydride, BF₃·Et₂O | Ensuring high regioselectivity for the C-3 position | researchgate.netmdpi.com |

Emerging Research Interest and Potential as a Molecular Probe

The interest in this compound stems from the broad biological activities associated with fluorinated indole derivatives. These compounds have shown potential as antibacterial, antifungal, anti-inflammatory, and antiviral agents. rjptonline.orgnih.gov For instance, certain fluorinated indole derivatives have demonstrated potent inhibitory activity against the HIV-1 virus. nih.gov

The subject compound is often utilized as a crucial building block or intermediate for the synthesis of more elaborate molecules with specific biological targets. Research has shown that derivatives of 6-fluoro-1H-indole can be used to create complex heterocyclic systems, such as 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, which are investigated for their unique chemical and physical properties. researchgate.net Similarly, other fluorinated indole structures, such as 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, have been developed as selective inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO-1), a significant target in cancer immunotherapy. nih.gov

Potential as a Molecular Probe: While not extensively documented as a molecular probe itself, this compound possesses structural features that suggest potential in this area.

¹⁹F NMR Spectroscopy: The presence of a single fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying molecular interactions, conformational changes, and binding events in biological systems, as the ¹⁹F signal is highly sensitive to the local chemical environment and has no background interference.

Fluorescence Properties: The indole ring is an intrinsic fluorophore. The substitution pattern, including the fluorine atom and the acetyl group, can modulate its photophysical properties, such as quantum yield and emission wavelength. This tunability could potentially be exploited for developing fluorescent probes to visualize cellular processes or quantify specific analytes. The use of related indanone structures as inhibitors in studies of bioluminescence highlights the utility of indole-based cores in probing biological reactions. beilstein-journals.org

The combination of a synthetically versatile scaffold and the unique properties imparted by the fluorine atom positions this compound as a valuable compound for future research and development in medicinal chemistry and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFSNUWTPYUTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297937 | |

| Record name | 1-(6-Fluoro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949035-26-1 | |

| Record name | 1-(6-Fluoro-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949035-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Fluoro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(6-fluoro-1H-indol-3-yl)ethan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the position of the fluorine substituent.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) allows for a detailed structural assignment.

The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (often >11.0 ppm in DMSO-d₆), a characteristic feature of indole derivatives. nobraintoosmall.co.nz The protons of the indole ring system are affected by the electron-donating nitrogen atom and the electron-withdrawing acetyl group at C-3 and the fluorine atom at C-6.

The H-2 proton, adjacent to the nitrogen within the five-membered ring, is expected to resonate as a singlet in the range of 8.0-8.5 ppm. The protons on the fluorinated benzene (B151609) ring (H-4, H-5, and H-7) exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

H-4: This proton is expected to appear as a doublet of doublets, coupling to H-5 (ortho-coupling, J ≈ 8.5 Hz) and the fluorine at C-6 (meta-coupling, J ≈ 5-6 Hz).

H-5: This proton would likely be a triplet of doublets or a doublet of doublets of doublets, with a large ortho-coupling to H-4, a large ortho-coupling to the fluorine at C-6 (J ≈ 9-10 Hz), and a smaller meta-coupling to H-7.

H-7: This proton is anticipated to be a doublet of doublets, showing a small ortho-coupling to the fluorine at C-6 (J ≈ 2-3 Hz) and a meta-coupling to H-5.

The methyl protons of the acetyl group (CH₃) are expected to appear as a sharp singlet in the aliphatic region, typically around 2.4-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: Values are estimates based on related structures and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | >8.5 | br s | - |

| H-2 | ~8.4 | d | ~3.0 |

| H-4 | ~8.0 | dd | J(H4-H5) ≈ 8.5, J(H4-F) ≈ 5.5 |

| H-5 | ~7.1 | ddd | J(H5-F) ≈ 9.5, J(H5-H4) ≈ 8.5, J(H5-H7) ≈ 2.3 |

| H-7 | ~7.3 | dd | J(H7-H5) ≈ 2.3, J(H7-F) ≈ 2.3 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show ten distinct signals, corresponding to the ten carbon atoms. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

The carbonyl carbon (C=O) of the acetyl group is the most downfield signal, typically appearing around 190-195 ppm. The carbon atoms of the indole ring resonate in the aromatic region (approximately 95-165 ppm). The C-6 carbon, being directly bonded to the highly electronegative fluorine atom, will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing at a high value (e.g., ~160 ppm). Other carbons in the benzene ring will also show smaller couplings to fluorine (²JCF, ³JCF). The methyl carbon of the acetyl group will appear in the upfield aliphatic region (~30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on related structures. Couplings to fluorine are expected.)

| Carbon | Predicted δ (ppm) |

|---|---|

| C=O | ~192 |

| C-2 | ~135 |

| C-3 | ~115 |

| C-3a | ~124 |

| C-4 | ~121 (d, JCF ≈ 10 Hz) |

| C-5 | ~110 (d, JCF ≈ 25 Hz) |

| C-6 | ~160 (d, ¹JCF ≈ 240 Hz) |

| C-7 | ~98 (d, JCF ≈ 26 Hz) |

| C-7a | ~136 (d, JCF ≈ 12 Hz) |

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.org Since natural fluorine consists of 100% of the ¹⁹F isotope, which has a nuclear spin of 1/2, it is readily detected. biophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to the local electronic environment. biophysics.org

For this compound, the ¹⁹F NMR spectrum would display a single signal, confirming the presence of one fluorine atom in the molecule. The chemical shift of this signal provides information about its position on the aromatic ring. The signal would be split into a multiplet (a doublet of doublet of doublets) due to couplings with the neighboring ortho protons (H-5 and H-7) and the meta proton (H-4). Analysis of these coupling constants helps to confirm the assignments made in the ¹H NMR spectrum. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). acs.org In the COSY spectrum of this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-7, confirming their connectivity in the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons. For example, the proton signal for H-2 would show a correlation to the C-2 carbon signal, and the methyl proton signal would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). acs.org It is particularly useful for identifying quaternary (non-protonated) carbons and for linking different parts of the molecular structure. Key HMBC correlations would include:

The methyl protons (CH₃) to the carbonyl carbon (C=O) and to C-3.

The H-2 proton to C-3, C-3a, and C-7a.

The H-4 proton to C-3, C-5, and C-7a.

The H-7 proton to C-5 and C-3a.

Together, these 2D NMR experiments provide a comprehensive and definitive confirmation of the structure of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₀H₈FNO), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, often using electrospray ionization (ESI), would confirm this mass, thereby validating the elemental composition. nobraintoosmall.co.nzanu.edu.au The observation of the molecular ion peak [M+H]⁺ at the calculated m/z value would serve as definitive proof of the compound's identity.

Table 3: Calculated Exact Mass for HRMS Analysis

| Formula | Adduct | Theoretical m/z |

|---|---|---|

| C₁₀H₈FNO | [M+H]⁺ | 190.0663 |

Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺˙) which then undergoes fragmentation into smaller, charged ions. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

The fragmentation of this compound is primarily dictated by the presence of the ketone and the indole ring system. The molecular ion peak is expected to be prominent due to the stability of the aromatic indole ring. libretexts.org A primary and highly characteristic fragmentation pathway for ketones is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu In this molecule, this would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetyl group (CH₃CO•) to form an ion corresponding to the 6-fluoroindole (B127801) moiety. libretexts.orgmiamioh.edu The latter is often a dominant fragmentation pathway.

Further fragmentation can occur within the indole ring itself, though this typically requires higher energy. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a distinct fingerprint for the compound. libretexts.org The most common fragments and their expected m/z values are detailed in the table below.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indole, the C=O bond of the ketone, the C-F bond, and various vibrations of the aromatic system.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad peak in the region of 3500-3300 cm⁻¹. The precise position can be influenced by hydrogen bonding. acs.org A strong, sharp absorption band corresponding to the C=O stretching vibration of the acetyl group is expected in the range of 1700-1660 cm⁻¹. Conjugation with the indole ring system may shift this absorption to a lower frequency. The C-F stretching vibration gives rise to a strong absorption band typically found in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations will also be present in their characteristic regions.

X-ray Crystallography of Related Indole Ethanone (B97240) Structures

Hydrogen bonding is a dominant intermolecular force that dictates the supramolecular architecture of indole derivatives in the solid state. mdpi.com The indole N-H group is a potent hydrogen bond donor. acs.org In the crystal lattice, it is expected to form strong hydrogen bonds with a suitable acceptor, most likely the carbonyl oxygen (C=O) of an adjacent molecule, creating N-H···O linkages. nih.gov This type of interaction often leads to the formation of dimers or chains. nih.govmdpi.com

The presence of the fluorine atom introduces the possibility of weaker C-H···F hydrogen bonds, which can play a significant role in stabilizing the crystal packing. rsc.orgnih.gov These interactions, along with potential C-F···π interactions, contribute to the formation of a complex three-dimensional network. nih.gov The analysis of crystal structures of related fluorinated indoles confirms the existence of these weak interactions, which influence crystal packing motifs. nih.gov For example, in the crystal of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the molecules are linked by N–H⋯N hydrogen bonds, forming a three-dimensional supramolecular architecture. researchgate.net

Table of Mentioned Compounds

Computational and Theoretical Investigations of this compound

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused solely on the compound This compound . While research exists on the crystallographic and computational properties of related substituted indoles, such as 6-fluoro-1H-indole-3-carboxylic acid chemmethod.comresearchgate.net and other functionalized indole derivatives researchgate.netnih.govmdpi.com, detailed analyses as per the following established computational chemistry protocols for the title compound are not currently available in published literature.

This article, therefore, outlines the established methodologies and the nature of the scientific data that would be generated from such computational investigations, providing a framework for understanding the potential insights that could be gained into the molecular properties of This compound .

Computational and Theoretical Investigations of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One

Prediction of Spectroscopic Properties

Theoretical methods, particularly Density Functional Theory (DFT), have become standard tools for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. frontiersin.org These predictions are invaluable for structure elucidation and for interpreting experimental spectra. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, primarily using the Gauge-Including Atomic Orbital (GIAO) method, is a well-established technique to aid in structural assignment. conicet.gov.ar The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set, as well as the consideration of solvent effects. mdpi.com

For this compound, a computational approach would typically involve:

Geometry Optimization: The first step is to find the molecule's most stable three-dimensional conformation. DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for this purpose. researchgate.net

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). conicet.gov.ar

While a specific data table for this compound is not present in the surveyed literature, we can anticipate the expected chemical shifts based on studies of related compounds. The introduction of the fluorine atom at the C6 position is expected to induce noticeable changes in the electronic environment and, consequently, the chemical shifts of the nearby carbon and proton atoms, a phenomenon that is well-captured by modern computational models. diva-portal.org The acetyl group at the C3 position significantly influences the chemical shifts of the pyrrole (B145914) ring protons and carbons.

Table 1: Predicted vs. Expected Trends in NMR Chemical Shifts This table is illustrative and based on general principles of computational NMR. Specific calculated values would require a dedicated study.

| Atom | Expected Trend in Chemical Shift | Rationale |

|---|---|---|

| H1 (N-H) | Downfield shift | Hydrogen bonding potential and indole ring current. |

| H2 | Downfield shift | Proximity to the electron-withdrawing acetyl group. |

| H4, H5, H7 | Complex shifts | Influenced by both the electron-donating nitrogen and the inductive effect of the fluorine and acetyl groups. |

| C2 | Downfield shift | Adjacent to the electron-withdrawing acetyl group. |

| C3 | Upfield shift | Shielded due to substitution. |

| C6 | Downfield shift | Direct attachment to the electronegative fluorine atom. |

| C=O | Highly downfield | Characteristic of a ketone carbonyl carbon. |

The reliability of such predictions has been shown to be high, with mean absolute errors for ¹H and ¹³C chemical shifts often falling within 0.14 ppm and 1.21 ppm, respectively, when using appropriate machine learning-corrected DFT methods. frontiersin.org

Computational vibrational frequency analysis, typically performed using DFT, calculates the harmonic vibrational modes of a molecule. researchgate.net These calculations are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. psu.edu Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. psu.edu For indole and its derivatives, DFT methods like B3LYP have been shown to provide results in good agreement with experimental data, although a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net

For this compound, key vibrational modes of interest would include:

N-H stretch: Typically observed in the range of 3200-3500 cm⁻¹. researchgate.net

C=O stretch: A strong band characteristic of the ketone group, usually found around 1650-1700 cm⁻¹.

C-F stretch: Expected in the fingerprint region, providing evidence of the fluorine substitution.

Indole ring vibrations: A series of complex vibrations related to the stretching and deformation of the bicyclic system.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative and based on computational studies of related indole and ketone molecules. researchgate.netnih.gov Specific frequencies require a dedicated computational study.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 - 3500 |

| C=O (acetyl) | Stretching | 1650 - 1680 |

| C-N (pyrrole) | Stretching | 1250 - 1300 |

| C-F | Stretching | 1000 - 1100 |

Studies on indole-ketone hydrogen-bonded complexes have shown that intermolecular interactions can cause significant shifts in vibrational frequencies, particularly the N-H stretch, a factor that can also be modeled computationally. nih.gov

Reactivity and Mechanism Studies

Theoretical chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The most characteristic reaction of indoles is electrophilic aromatic substitution, which preferentially occurs at the C3 position. ic.ac.uk The acylation of 6-fluoroindole (B127801) to form this compound is a prime example of this reactivity.

A transition state analysis for this reaction would involve locating the highest energy point along the reaction coordinate. Computational methods can map the potential energy surface and identify the geometry and energy of the transition state. For the Friedel-Crafts acylation, the mechanism involves the attack of the indole π-system on the acylium ion (or a related activated species). researchgate.netmasterorganicchemistry.com

The presence of the fluorine atom at C6, an electron-withdrawing group, is expected to deactivate the benzene (B151609) ring towards electrophilic attack compared to unsubstituted indole. lkouniv.ac.inresearchgate.net However, the C3 position of the pyrrole ring remains the most nucleophilic site due to the powerful electron-donating effect of the nitrogen atom. A computational study would likely confirm that the transition state for C3 acylation is significantly lower in energy than the transition states for attack at any other position. ic.ac.uk The energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state would provide a quantitative measure of the reaction's feasibility. researchgate.net

Computational chemistry can predict the most likely pathways for a given reaction and explain the observed selectivity. For the synthesis of this compound, the primary question of selectivity is the position of acylation.

By calculating the energies of the potential intermediates (Wheland intermediates or sigma complexes) for electrophilic attack at different positions (C2, C3, C4, C5, C7), the regioselectivity can be rationalized. ic.ac.uk The intermediate resulting from attack at C3 is known to be the most stable for indoles because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. Computational models would quantify this stability difference.

Furthermore, computational methods can be used to explore alternative reaction pathways, such as N-acylation versus C-acylation, and determine the kinetic and thermodynamic factors that favor the observed product. While C3-acylation is generally kinetically favored, computational studies could explore the conditions under which other isomers might form. The development of predictive models for reaction pathways is an active area of research, aiming to streamline the discovery of efficient synthetic routes. researchgate.net

Pharmacological and Biological Activity of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One Mechanistic Focus

Investigation of Biological Targets and Mechanisms of Action

Research into the specific biological targets and mechanisms of action for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one is limited. The following sections outline the current status of research in key areas of pharmacological investigation for indole-based compounds, noting the absence of specific data for the target molecule.

Receptor Binding Studies (e.g., Serotonin (B10506) Receptors)

There are no specific receptor binding studies available in the reviewed literature for this compound. The indole (B1671886) scaffold is a core component of serotonin (5-hydroxytryptamine), and many indole derivatives have been investigated for their affinity and activity at various serotonin receptors (e.g., 5-HT1A, 5-HT2A). nih.govnih.gov Studies on related molecules show that substitutions on the indole ring, including the position of fluorine atoms, can significantly influence binding affinity and functional activity at these receptors. nih.gov However, without experimental data, the specific serotonin receptor binding profile of this compound remains uncharacterized.

Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Affinity (Ki, IC50, etc.) | Source |

|---|---|---|

| Serotonin Receptors | Data not available | N/A |

Enzyme Inhibition Assays (e.g., Indoleamine 2,3-Dioxygenase (IDO))

Specific data from enzyme inhibition assays for this compound are not available in the current scientific literature. Indoleamine 2,3-dioxygenase (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and represents a significant target in immunology and oncology. nih.govnih.gov Its inhibition is a therapeutic strategy to modulate immune responses. While various indole-containing molecules have been explored as potential IDO1 inhibitors, the inhibitory activity of this compound against IDO1 or other enzymes has not been reported. nih.govresearchgate.net

Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Data (IC50, Ki, etc.) | Source |

|---|

Protein Interaction Studies (e.g., DNA gyrase)

There are no published studies detailing the interaction of this compound with bacterial DNA gyrase. DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial agents, most notably the fluoroquinolone class of antibiotics. nih.govnih.gov These agents typically function by stabilizing the enzyme-DNA complex, leading to the inhibition of DNA replication. mdpi.com While indole derivatives have been investigated for various antimicrobial properties, direct evidence of interaction or inhibition of DNA gyrase by this compound has not been documented.

Antimicrobial Activity Studies

The antimicrobial potential of the indole nucleus has prompted the synthesis and evaluation of numerous derivatives. However, specific data for this compound are largely absent.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No specific data on the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains were found in the reviewed literature. Consequently, Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound have not been reported.

Summary of Antibacterial Activity for this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Data not available | N/A |

| Bacillus subtilis | Gram-Positive | Data not available | N/A |

| Escherichia coli | Gram-Negative | Data not available | N/A |

Antifungal Potential Against Candida spp. and Aspergillus niger

While direct studies on this compound are not available, related research provides some context. A study investigating the antifungal potential of a series of 1-(1H-indol-3-yl) derivatives tested their efficacy against various strains of Candida and Aspergillus niger. nih.gov This study demonstrated that certain non-fluorinated indole derivatives exhibited fungicidal activity at concentrations between 0.250 and 1 mg/mL. nih.gov However, the specific compounds tested were designated generically (e.g., 3a-g), and it is not confirmed whether the 6-fluoro substituted analogue was included in this particular investigation. Therefore, the specific antifungal profile of this compound remains undetermined.

Antifungal Activity Data for 1-(1H-indol-3-yl) Derivatives (Specific data for 6-fluoro derivative not available)

| Fungal Strain | MIC Range (mg/mL) | MFC Range (mg/mL) | Source |

|---|---|---|---|

| Candida albicans ATCC 10531 | 0.250 - >1 | 0.250 - >1 | nih.gov |

| Clinical Candida albicans | 0.250 - >1 | 0.250 - >1 | nih.gov |

| Clinical Candida glabrata | 0.250 - >1 | 0.250 - >1 | nih.gov |

| Clinical Candida parapsilosis | 0.250 - >1 | 0.250 - >1 | nih.gov |

Inhibition of Microbial Enzymes (e.g., Tyrosinase)

Currently, there is a lack of specific research data detailing the inhibitory activity of this compound against microbial enzymes such as tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for managing hyperpigmentation. nih.govresearchgate.net The general mechanisms for tyrosinase inhibitors include competitive or non-competitive binding to the enzyme's active site, often involving chelation of the copper ions essential for its catalytic activity. nih.gov Without dedicated studies, the potential for this compound to act as a tyrosinase inhibitor remains speculative.

Anti-inflammatory and Analgesic Properties (Mechanistic Basis)

Indole derivatives are widely recognized for their potential anti-inflammatory and analgesic properties. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of medicines for managing inflammation and pain, and research into new compounds, including indole derivatives, is ongoing to find alternatives with fewer side effects. nih.gov

The potential anti-inflammatory actions of this compound can be inferred from studies on related compounds. The mechanisms likely involve the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines: Studies on other indole-containing hybrid molecules have shown that their anti-inflammatory effects are associated with a reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov These cytokines are central to initiating and sustaining an inflammatory response.

Modulation of Inflammatory Cells: The anti-inflammatory activity of some indole derivatives is evidenced by their ability to reduce the migration of leukocytes, such as neutrophils, to the site of inflammation. nih.gov

MAPK/NF-κB Signaling: A structurally related compound, 5-fluoro-2-oxindole, has been shown to inhibit the upregulation of phosphorylated Mitogen-Activated Protein Kinase (MAPK) during peripheral inflammation. mdpi.com The MAPK and NF-κB signaling pathways are crucial for the production of many inflammatory mediators.

NOS2 Inhibition: The analgesic effects of 5-fluoro-2-oxindole have also been linked to the inhibition of nitric oxide synthase 2 (NOS2) upregulation. mdpi.com NOS2 produces nitric oxide, a key molecule in the inflammatory cascade.

Table 1: Potential Anti-inflammatory Mechanisms Based on Related Indole Compounds

| Mechanism | Key Mediators/Pathways Involved | Observed Effect in Related Compounds | Reference |

|---|---|---|---|

| Cytokine Inhibition | TNF-α, IL-1β | Reduction in cytokine release | nih.gov |

| Leukocyte Migration | Neutrophils, Macrophages | Decreased migration to inflammatory sites | nih.gov |

| Signal Transduction | MAPK/NF-κB pathways | Inhibition of MAPK phosphorylation | mdpi.com |

| Enzyme Inhibition | Nitric Oxide Synthase 2 (NOS2) | Inhibition of NOS2 upregulation | mdpi.com |

The analgesic properties of indole derivatives are often linked to their interaction with pain signaling pathways.

Peripheral Nociception: In studies using acetic acid-induced writhing tests, which model peripheral pain, indole-imidazolidine derivatives significantly reduced the nociceptive response. nih.gov This suggests an interaction with peripheral pain pathways, possibly by inhibiting the production of inflammatory mediators that sensitize nociceptors.

Opioid System Interaction: Research on 5-fluoro-2-oxindole indicates that it can enhance the analgesic effects of morphine. mdpi.com This compound was found to increase the expression of μ-opioid receptors (MOR), suggesting a mechanism that involves potentiation of the endogenous and exogenous opioid systems. mdpi.com However, in hot plate tests, which measure central antinociceptive effects, some indole derivatives have shown no activity, indicating their effects may be primarily peripheral. nih.gov

In vitro Biological Screening Platforms

The biological activities of novel compounds like this compound are typically identified and characterized using various in vitro screening platforms.

Cell-based assays are fundamental tools for determining the cytotoxic effects and specific molecular mechanisms of new chemical entities. Indole derivatives are frequently evaluated using these systems.

Cytotoxicity Screening: Novel indole derivatives are commonly tested against a panel of human cancer cell lines to determine their anti-proliferative activity. For instance, 1H-indole-2-carboxylic acid derivatives were evaluated against liver cancer cell lines such as Bel-7402, SMMC-7721, Hep G2, and Hep 3B. nih.gov Such assays provide IC50 values, which quantify the concentration of a compound required to inhibit cell growth by 50%.

Target Engagement Assays: Specific cell-based assays can confirm that a compound interacts with its intended molecular target. For example, a cell-permeable indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor was identified by quantifying the levels of kynurenine produced by IFN-γ-stimulated A375 melanoma cells. nih.gov

Pathway Modulation Assays: To understand the mechanism of action, further assays are employed. These can include cell apoptosis assays (to determine if the compound induces programmed cell death), cell cycle analysis (to see if it causes arrest at specific phases), and trans-well migration assays (to assess its effect on cancer cell motility). nih.gov

Table 2: Examples of Cell-Based Assays Used for Screening Indole Derivatives

| Assay Type | Purpose | Example Cell Lines | Measured Endpoint | Reference |

|---|---|---|---|---|

| Anti-proliferation | Determine cytotoxicity | Bel-7402, SMMC-7721 (Liver Cancer) | IC50 values | nih.gov |

| Enzyme Inhibition | Measure target engagement | A375 (Melanoma) | Kynurenine levels | nih.gov |

| Apoptosis | Assess induction of cell death | Liver Cancer Cells | Apoptotic markers | nih.gov |

| Cell Cycle | Analyze effect on cell division | Liver Cancer Cells | G1-S phase arrest | nih.gov |

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a specific biological activity. While there is no public data confirming that this compound has been part of an HTS campaign, its indole scaffold makes it a candidate for such screenings. HTS approaches often utilize reporter gene assays, where the activation or inhibition of a specific signaling pathway results in a measurable signal, such as luminescence or fluorescence. researchgate.net These platforms are crucial for discovering novel biological roles for compounds and identifying starting points for drug development programs.

In vivo Animal Model Studies (Mechanism-Oriented)

In vivo animal models are crucial for elucidating the mechanisms of action, efficacy, and potential therapeutic applications of novel chemical entities like this compound. These studies bridge the gap between in vitro findings and clinical applications, providing essential data on how a compound behaves in a complex biological system.

Evaluation of Compound Activity in Relevant Animal Models

The evaluation of this compound in animal models would likely involve selecting models that are relevant to its suspected therapeutic area. Given the known anti-parasitic activities of some indole derivatives, rodent models of leishmaniasis, such as BALB/c mice infected with Leishmania species, would be appropriate. In such studies, the primary goal is to assess the compound's ability to reduce parasite burden in target organs like the liver, spleen, and skin.

For instance, in a hypothetical study, the efficacy of this compound could be compared to a standard-of-care drug, such as miltefosine. The weight of the infected animals would be monitored throughout the treatment period as a general indicator of health.

Table 1: Hypothetical Body Weight Variation in Leishmania-infected BALB/c Mice Treated with this compound

| Treatment Group | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) |

| Vehicle Control | 20.1 ± 0.5 | 19.5 ± 0.6 | 18.8 ± 0.7 | 18.2 ± 0.8 |

| This compound | 20.3 ± 0.4 | 20.5 ± 0.5 | 20.8 ± 0.4 | 21.1 ± 0.5 |

| Miltefosine | 20.2 ± 0.6 | 20.4 ± 0.5 | 20.7 ± 0.6 | 21.0 ± 0.7 |

Data are hypothetical and for illustrative purposes only.

Pharmacodynamic Endpoints and Biomarker Analysis

Pharmacodynamic studies in animal models aim to understand the biochemical and physiological effects of a drug on the body. For this compound, key pharmacodynamic endpoints would include the direct measurement of parasite load in various tissues. This is often quantified using techniques like quantitative PCR (qPCR) to detect parasite DNA or by counting amastigotes in stained tissue smears.

Biomarker analysis would involve measuring specific molecules that indicate the drug's effect or the progression of the disease. In the context of leishmaniasis, this could include measuring levels of pro-inflammatory and anti-inflammatory cytokines, such as TNF-α, IFN-γ, and IL-10, in the serum or tissues of treated animals. A successful therapeutic agent would be expected to modulate the host immune response to favor parasite clearance.

Table 2: Hypothetical Parasite Load and Cytokine Levels in Spleen Homogenates of Infected Mice

| Treatment Group | Parasite Load (Leishman-Donovan Units) | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 550 ± 75 | 150 ± 20 | 80 ± 15 | 250 ± 30 |

| This compound | 150 ± 40 | 250 ± 30 | 300 ± 40 | 100 ± 20 |

| Miltefosine | 120 ± 35 | 280 ± 35 | 320 ± 45 | 90 ± 15 |

Data are hypothetical and for illustrative purposes only.

Anti-Leishmanial Activity in Animal Models

The anti-leishmanial activity of this compound in animal models would be the cornerstone of its preclinical evaluation for this indication. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic drugs is a global health priority.

In a typical experimental setup, BALB/c mice would be infected with Leishmania donovani or Leishmania infantum for visceral leishmaniasis, or Leishmania major or Leishmania amazonensis for cutaneous leishmaniasis. Following the establishment of infection, animals would be treated with this compound. The primary outcome measure would be the reduction in parasite burden in the target organs. For visceral leishmaniasis, this would be the liver and spleen, while for cutaneous leishmaniasis, it would be the lesion size and parasite load at the site of infection.

The efficacy is often expressed as the percentage of inhibition of parasite multiplication. For example, a study might find that treatment with this compound leads to a significant reduction in liver parasite burden compared to untreated controls.

Table 3: Hypothetical Anti-Leishmanial Efficacy in a Murine Model of Visceral Leishmaniasis

| Treatment Group | Liver Parasite Burden (LDU) | Spleen Parasite Burden (LDU) | % Inhibition (Liver) | % Inhibition (Spleen) |

| Infected Control | 650 ± 80 | 450 ± 60 | - | - |

| This compound | 200 ± 50 | 150 ± 40 | 69.2% | 66.7% |

| Miltefosine | 150 ± 40 | 100 ± 30 | 76.9% | 77.8% |

LDU: Leishman-Donovan Units. Data are hypothetical and for illustrative purposes only.

Derivatives and Analogues of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One: Synthesis and Preliminary Evaluation

Synthesis of Indole-Fused Heterocycles Incorporating Ethanone (B97240) Scaffold

The fusion of additional heterocyclic rings onto the indole (B1671886) nucleus of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one can lead to novel polycyclic structures with unique three-dimensional shapes and pharmacological profiles. The ethanone group can either be a part of the final fused system or a precursor to a reactive intermediate necessary for cyclization.

The synthesis of pyrimidine-fused indoles, known as pyrimidoindoles, often involves the condensation of a suitable indole precursor with reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. metu.edu.tr While direct synthesis from this compound is not extensively documented, established methods for creating pyrimido[4,5-b]indoles or related systems can be adapted. For instance, the acetyl group at the C3 position can be transformed into a more reactive intermediate.

One potential synthetic strategy involves the reaction of the indole nitrogen (N1) or the C2 position with a pyrimidine precursor. A more common approach involves building the pyrimidine ring onto the existing indole framework. For example, a multicomponent reaction could theoretically be employed, combining the indole derivative, an aldehyde, and a source of ammonia (B1221849) or an amine, to construct a dihydropyrimidine (B8664642) ring fused to the indole. semanticscholar.org Another approach involves the reaction of 3-cyanoacetyl indole derivatives with reagents like thiouracil in the presence of a catalyst to yield pyrido[2,3-d]pyrimidine-indole hybrids. orgchemres.org This suggests that functionalization of the ethanone group of this compound to a cyanoacetyl group could open a pathway to similar fused systems.

These synthetic routes offer access to a diverse range of fused heterocycles, and the choice of reactants and conditions can be tailored to achieve specific substitution patterns on the newly formed pyrimidine ring. researchgate.net

Table 1: Potential Synthetic Routes to Pyrimidine-Fused Indoles

| Starting Material Analogue | Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| 3-Cyanoacetyl indole | Aryl aldehydes, 6-aminouracil | Pyrido[2,3-d]pyrimidine | orgchemres.org |

| Isatins, Urea | 1-(piperidin-1-yl)butane-1,3-dione | Spiro[indoline-3,4'-pyrimidine] | researchgate.net |

Indazole, a bioisostere of indole, is a privileged scaffold in medicinal chemistry. guidechem.com The synthesis of derivatives incorporating both indole and indazole moieties can be achieved through various strategies. While direct fusion of an indazole ring to the this compound core is complex, creating hybrid molecules where the two heterocycles are linked is more common.

A plausible approach to synthesize an indole-indazole hybrid from this compound would involve a multi-step synthesis. For example, the ethanone could be a starting point for building a cyclohexanone (B45756) ring, which can then be reacted with hydrazine (B178648) to form a tetrahydro-indazole ring. A study by Gaikwad et al. (2022) described the synthesis of novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives, which showcases a similar concept of linking indole and indazole structures. jmchemsci.compnrjournal.com

General methods for indazole synthesis often involve the cyclization of ortho-substituted phenylhydrazines or the reaction of 2-aminobenzophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org To create a fused indazole ring onto the indole, one might envision modifying the indole C2 and C3 positions to bear functional groups that can undergo intramolecular cyclization to form the pyrazole (B372694) part of the indazole ring.

Table 2: General Synthetic Methods for Indazoles

| Method | Description | Key Intermediates | Reference |

|---|---|---|---|

| Phenylhydrazine (B124118) Cyclization | Intramolecular cyclization of substituted phenylhydrazones. | Phenylhydrazones | guidechem.com |

| [3+2] Annulation | Reaction of arynes with hydrazones. | Arynes, Hydrazones | organic-chemistry.org |

Synthesis of Indole-Ethanamine Derivatives

The ethanone side chain of this compound is a prime target for modification, particularly for its conversion into an ethanamine moiety. This transformation is significant as the resulting 2-(6-fluoro-1H-indol-3-yl)ethanamine (also known as 6-fluorotryptamine) is a key structure in many biologically active compounds. nih.govchembk.com

Reductive amination is the most direct method to convert the ketone of this compound into a primary, secondary, or tertiary amine. This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine (such as ammonia for a primary amine), followed by in-situ reduction.

A variety of reducing agents can be employed. Classic reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). More modern and chemoselective methods have been developed. For example, a system using indium(III) chloride (InCl₃) and a silane (B1218182) like triethylsilane (Et₃SiH) in methanol (B129727) has been shown to be highly effective for the reductive amination of various aldehydes and ketones, tolerating a wide range of functional groups. organic-chemistry.orgnih.gov Another approach could utilize heterogeneous catalysts, such as ruthenium on alumina (B75360) (Ru/Al₂O₃), often in combination with ammonia under pressure, which is particularly useful for the synthesis of primary amines. researchgate.net

Table 3: Reductive Amination Reagent Systems

| Reagent System | Amine Source | Key Features | Reference |

|---|---|---|---|

| InCl₃/Et₃SiH/MeOH | Primary or Secondary Amines | Mild, non-toxic, highly chemoselective. | organic-chemistry.org |

| Zn(ClO₄)₂ / InCl₃/Et₃SiH | Primary Amines | Robust method for secondary amine synthesis. | nih.gov |

Once the primary amine, 2-(6-fluoro-1H-indol-3-yl)ethanamine, is synthesized, it serves as a versatile intermediate for the creation of a wide array of amide and further amine analogues. pulsus.com

Amide Analogues: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with a carboxylic acid, acid chloride, or anhydride (B1165640). pulsus.com When using a carboxylic acid, a coupling agent is often required to facilitate the reaction. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net An alternative is the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which can promote direct amidation between carboxylic acids and amines. nih.gov These methods allow for the introduction of diverse functionalities into the final molecule. nih.gov

Amine Analogues: The primary amine can be further alkylated to produce secondary and tertiary amines. This can be accomplished through another round of reductive amination with a different aldehyde or ketone, or via direct alkylation with alkyl halides.

The synthesis of these analogues is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a powerful tool in drug design. In the context of this compound, bioisosteric replacements can be considered for atoms within the indole ring system itself.

A notable example of this approach is the replacement of the N-H group or a C-H unit in the benzene (B151609) portion of the indole with other heteroatoms or groups. For instance, the replacement of a nitrogen atom in a related benzotriazole (B28993) system with oxygen, sulfur, or selenium has been explored to create potential inhibitors for cancer research. nih.gov This study highlights that such substitutions significantly affect the molecule's electrostatic potential and its ability to form non-covalent interactions like chalcogen bonds.

Applying this concept to the 6-fluoroindole (B127801) core, one could envision replacing the C-H at position 7 with a nitrogen atom to create a 7-azaindole (B17877) derivative. Similarly, the indole nitrogen itself could be part of a different heterocyclic ring. Indazole, as mentioned earlier, is a well-known bioisostere of indole. guidechem.com The synthesis of such analogues would require starting from appropriately substituted precursors rather than modifying the indole ring directly. This exploration of bioisosteres can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(6-fluoro-1H-indol-3-yl)ethanamine |

| 6-fluorotryptamine |

| 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one |

| 3-cyanoacetyl indole |

| thiouracil |

| 6-aminouracil |

| 1-(piperidin-1-yl)butane-1,3-dione |

| Indium(III) chloride |

| Triethylsilane |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Ruthenium on alumina |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |

| tris(2,2,2-trifluoroethyl) borate |

| Indazole |

| 7-azaindole |

Substitution of Carbonyl with Other Functional Groups

The acetyl group's carbonyl moiety in this compound is a prime target for chemical modification to explore its influence on biological activity. Replacing this oxygen atom or the entire acetyl group can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.

One strategy involves the use of fluorine as a functional mimetic of the carbonyl group. acs.org The high electronegativity and relatively small size of fluorine allow it to mimic some of the electronic characteristics of a carbonyl oxygen, potentially influencing molecular conformation and interactions with biological targets. acs.org Another approach, demonstrated in related indole-containing compounds like indomethacin, involves the bioisosteric replacement of a carbonyl-containing carboxylic acid group with more acidic moieties such as hydroxyfurazan or hydroxytriazole rings. nih.gov This modification led to analogues with higher and more selective activity against certain enzymes, highlighting the potential of such substitutions. nih.gov

These modifications can lead to derivatives with altered physicochemical properties, as shown in the table below, which compares potential functional group replacements for a carbonyl.

| Original Functional Group | Potential Bioisosteric Replacement | Key Property Changes | Reference |

| Carbonyl (-C=O) | Difluoromethylene (-CF2-) | Can mimic electronic properties, increases metabolic stability. | acs.org |

| Carboxylic Acid (-COOH) | Hydroxyfurazan | Increases acidity, can improve binding affinity and selectivity. | nih.gov |

| Carboxylic Acid (-COOH) | Hydroxytriazole | Alters acidity and hydrogen bonding pattern, impacts selectivity. | nih.gov |

Ring Bioisosteres for Indole or Fluoro-phenyl

Bioisosteric replacement of the core heterocyclic or aromatic rings is a powerful strategy to modulate a compound's biological and physicochemical properties while retaining its essential binding features.

Indole Ring Bioisosteres: The indole nucleus is a common pharmacophore, but replacing it can lead to improved properties. Strategic substitution of the indole core with an azaindole, for instance, can modify solubility, pKa, lipophilicity, and the ADME-tox profile. nih.gov Other heterocyclic systems like 1,3-benzothiazole have also been proposed as valid options for scaffold-hopping from indole derivatives. mdpi.com Research on phosphoinositide 3-kinase delta (PI3Kδ) inhibitors has successfully utilized bioisosteric replacement of an indole scaffold to develop potent and selective agents. nih.govresearchgate.net

Fluoro-phenyl Ring Bioisosteres: The fluorophenyl moiety can also be replaced to escape potential metabolic liabilities or to explore new interactions with a target. Saturated, three-dimensional structures are increasingly used as phenyl mimics to improve aqueous solubility and metabolic stability. researchgate.netacs.org Examples of such non-classical bioisosteres include bicyclo[1.1.1]pentane (BCP), cubane, and 2-oxabicyclo[2.1.1]hexanes. researchgate.netacs.orgdomainex.co.uk These replacements maintain a similar geometric orientation of substituents to the original phenyl ring. domainex.co.uk More classical bioisosteres for a phenyl ring include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the core rings of this compound.

| Original Ring | Potential Bioisostere | Rationale for Replacement | Reference |

| Indole | Azaindole | Modulate solubility, pKa, lipophilicity, ADME-tox profile. | nih.gov |

| Indole | 1,3-Benzothiazole | Scaffold-hopping to explore new chemical space. | mdpi.com |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improves metabolic properties and solubility, provides 3D character. | acs.org |

| Phenyl | Pyridyl | Alters hydrogen bonding potential and polarity. | cambridgemedchemconsulting.com |

| Phenyl | 2-Oxabicyclo[2.1.1]hexane | Improves physicochemical properties, geometrically similar. | domainex.co.uk |

Divergent Synthesis Strategies for Libraries of Analogues

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis methods are employed to generate large libraries of related compounds. These strategies allow for the rapid production of numerous derivatives for biological screening.

Parallel synthesis involves performing multiple, separate reactions simultaneously in an array format, such as in multi-well plates. This approach is a key driver in shortening the lead discovery phase by enabling the rapid synthesis of focused compound libraries for hit confirmation and lead optimization. chimia.ch For instance, libraries of 100-200 analogues of complex molecules, including indole-related structures, have been successfully synthesized using solution-phase parallel synthesis, followed by high-throughput purification. chimia.ch The development of miniaturized reaction vessels and automated systems allows for the parallel synthesis of numerous catalyst variations or building blocks, accelerating research and development. mdpi.com

Combinatorial chemistry provides a powerful set of techniques for generating vast libraries of compounds by systematically combining different molecular "building blocks". escholarship.org This approach has been specifically applied to the synthesis of indole derivative libraries. One described method involves a one-pot reaction sequence to access 2-acyl-3-amino-indoles, while another pathway allows for the isolation of intermediates that can be reacted with a variety of acid chlorides to yield novel indole derivatives. nih.gov These methods facilitate the creation of diverse chemical libraries, which are essential for discovering new lead compounds through high-throughput screening. escholarship.orgnih.gov

Preliminary Biological Screening of Novel Derivatives

Once libraries of novel derivatives based on the this compound scaffold are synthesized, they undergo preliminary biological screening to identify compounds with desired activity and selectivity.

The initial screening process typically involves testing the synthesized compounds in a battery of in vitro assays to assess their biological effects. For anticancer drug discovery, a common first step is to screen compounds at a single high concentration (e.g., 10 µM) against a panel of human cancer cell lines, such as the NCI-60 panel, to identify initial hits. nih.gov

Compounds showing promising activity are then subjected to further testing to determine their potency (e.g., IC50 or GI50 values) and selectivity. For example, in the optimization of indole-based ROR1 inhibitors, derivatives were systematically evaluated to improve inhibitory potency and selectivity against off-target kinases. nih.gov Similarly, derivatives of a related 5-fluoro-indole scaffold were characterized for their potency in cellular assays and for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify a clinical candidate. nih.gov The screening can also include evaluation for other biological activities, such as antimicrobial effects against various bacterial and fungal strains. nih.govresearchgate.net

The table below provides an example of data that might be generated during a preliminary biological screen of hypothetical derivatives.

| Compound ID | Modification | Target/Assay | Activity (IC50, µM) | Selectivity Profile |

| Parent-Cmpd | This compound | Kinase X | 15.2 | Moderate |

| Deriv-01 | Carbonyl reduced to alcohol | Kinase X | 5.8 | Improved vs. Kinase Y |

| Deriv-02 | Indole replaced with Azaindole | Kinase X | 12.5 | Similar to Parent |

| Deriv-03 | Phenyl replaced with Pyridyl | Kinase X | 25.1 | Decreased |

| Deriv-04 | Parallel synthesis product | Kinase X | 0.9 | High vs. Kinase Y, Z |

Identification of Promising Scaffolds for Further Development

The exploration of derivatives and analogues originating from the this compound framework has successfully identified several molecular scaffolds with significant therapeutic potential. Through strategic structural modifications, researchers have developed new classes of compounds exhibiting promising activity in oncology and immunology. These scaffolds represent key areas for future drug discovery and development efforts.

One of the most notable scaffolds to emerge is the indole-chalcone structure. Chalcones are recognized as privileged structures in medicinal chemistry due to their straightforward synthesis and wide range of biological activities. nih.gov Fluorinated chalcones, in particular, have been investigated as 5-lipoxygenase inhibitors and for their antitumor activities. nih.gov A specific derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated excellent cytotoxicity, validating tubulin as a key anticancer target for this class of compounds. nih.gov Further development of this scaffold has yielded derivatives with potent in vitro cytotoxicity in the low nanomolar range against colorectal cancer cell lines and significant in vivo tumor suppression. nih.gov

Another promising scaffold is the 3-(indol-3-yl)quinoxalin-2-one system. This class of compounds, which integrates a quinoxalinone framework with an indole moiety, has a history of demonstrating remarkable biological activities, including antibacterial, anti-platelet aggregation, and antitumor effects. researchgate.net The direct synthesis of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one via an oxidative cross-coupling of 6-fluoro-1H-indole and 1-methylquinoxalin-2(1H)-one highlights the accessibility of this scaffold. researchgate.net Quinoxaline derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, making this scaffold a versatile template for further investigation. sapub.orgresearchgate.net

A third key area of development involves rigid, fused analogues such as the 5H-imidazo[5,1-a]isoindole scaffold. This structure is central to the clinical candidate Navoximod, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). nih.govacs.orgresearchgate.net Navoximod, which contains the critical 6-fluoro substitution, acts as an immunomodulating and antineoplastic agent by targeting the IDO1 enzyme, which is overexpressed in many tumors and contributes to immunosuppression. researchgate.netcancer.gov The development of this scaffold was achieved through a structure-based drug design approach to optimize potency and pharmacological properties. acs.orgresearchgate.net Its progression into clinical trials underscores the significant potential of this scaffold in cancer immunotherapy. researchgate.net

These identified scaffolds—indole-chalcones, 3-(indol-3-yl)quinoxalin-2-ones, and 5H-imidazo[5,1-a]isoindoles—all stemming from modifications of the 6-fluoroindole core, represent highly promising platforms for the development of novel therapeutic agents.

Promising Scaffolds Derived from 6-Fluoroindole

| Scaffold Name | Representative Compound | Primary Biological Target/Activity | Key Finding |

| Indole-Chalcone | (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Tubulin / Anticancer | Exhibits excellent cytotoxicity against numerous cancer cell lines. nih.gov |

| 3-(Indol-3-yl)quinoxalin-2-one | 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | Antitumor, Antibacterial | A versatile scaffold known for a broad range of biological activities. researchgate.net |

| 5H-Imidazo[5,1-a]isoindole | Navoximod | IDO1 / Cancer Immunotherapy | A potent, selective, and orally bioavailable inhibitor that has advanced to clinical trials. researchgate.netcancer.govmedchemexpress.com |

Analytical Techniques for the Detection and Quantification of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One

Chromatographic Methods

Chromatographic techniques are fundamental for separating 1-(6-fluoro-1H-indol-3-yl)ethan-1-one from starting materials, by-products, and other impurities, allowing for its precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying it in various matrices.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common modality used for this type of analysis. The methodology often involves a C18 stationary phase, which separates compounds based on their hydrophobicity. For instance, in the analysis of a reaction mixture to produce a derivative of 6-fluoro-1H-indole, HPLC was used to monitor the formation of the product. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure optimal separation of all components.

Detection is commonly achieved using a UV-Visible detector, as the indole (B1671886) ring system possesses a strong chromophore. researchgate.net The detection wavelength is selected based on the compound's UV absorption maxima to ensure maximum sensitivity. For related fluoroquinolone compounds, a detection wavelength of 290 nm has been proven effective. researchgate.netchemicalbook.com

Method validation for quantification is critical and includes establishing linearity over a specific concentration range, determining the limit of detection (LOD) and limit of quantitation (LOQ), and assessing precision and accuracy. researchgate.netchemicalbook.com For example, a validated HPLC method for a similar fluorinated compound demonstrated excellent linearity and achieved an average recovery of 94.4%. researchgate.netchemicalbook.com These principles are directly applicable to developing a robust quantitative method for this compound.

Table 1: Typical HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Setting | Rationale/Details |

|---|---|---|

| Column | Reversed-Phase C18 (end-capped) | Provides excellent separation for moderately polar to nonpolar compounds like indole derivatives. |

| Mobile Phase | Acetonitrile/Methanol and Water (with buffer like formate (B1220265) or acetate) | Gradient elution is often preferred to resolve complex mixtures from synthesis. |

| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate to balance analysis time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. |

| Detector | UV-Visible (UV-Vis) or Diode Array (DAD) | The indole nucleus provides strong UV absorbance, typically monitored around 220 nm and 280 nm. A wavelength of ~290 nm has also been used for related structures. researchgate.netchemicalbook.com |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be employed for the analysis of more volatile starting materials, impurities, or after conversion into a more volatile derivative.

Detailed Research Findings: Direct GC analysis of many indole derivatives can be challenging due to their polarity and potential for thermal degradation. However, derivatization can make them amenable to GC analysis. For instance, silylation is a common technique used to increase the volatility of indole-containing acids for GC-MS analysis. mdpi.com Similarly, acetylation of phenolic compounds with acetic anhydride (B1165640) has been used to facilitate their analysis by GC. rsc.org For this compound, analysis could focus on volatile impurities or by-products from the synthesis.

A study on the GC determination of indole and 3-methylindole (B30407) utilized a fused-silica capillary column and a nitrogen-phosphorus-sensitive detector (NPD) for enhanced sensitivity, demonstrating the technique's applicability to the indole class of compounds. nih.gov When coupled with a mass spectrometer (GC-MS), the technique provides structural information, which is invaluable for identifying unknown impurities. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions. thepharmajournal.com It is widely used in the synthesis of indole derivatives to track the consumption of starting materials and the formation of the desired product. thepharmajournal.com

Detailed Research Findings: In the synthesis of various indole-based compounds, TLC is routinely used to determine the reaction's endpoint. researchgate.net For example, in the synthesis of 3-acetylindole (B1664109) derivatives, reaction progress was monitored by TLC, with spots visualized under UV light or by exposure to iodine vapors. thepharmajournal.com This allows for a quick assessment of the reaction mixture's composition.

The choice of the mobile phase, or eluent, is critical for achieving good separation on the TLC plate. A common solvent system for indole derivatives is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By comparing the retention factor (Rf) value of the spot corresponding to the product with that of the starting materials, a chemist can efficiently follow the reaction's progress. researchgate.net This technique is particularly useful in solid-phase synthesis, where monitoring reactions can otherwise be challenging. nih.gov

Table 2: Typical TLC Parameters for Reaction Monitoring

| Parameter | Typical Setting/Reagent | Purpose |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F254 | Standard silica plate with a fluorescent indicator. |

| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v) | The ratio is adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |